molecular formula C11H15N3O B6179568 1-(2-methylphenyl)-4-nitrosopiperazine CAS No. 2751615-89-9

1-(2-methylphenyl)-4-nitrosopiperazine

Cat. No.: B6179568
CAS No.: 2751615-89-9
M. Wt: 205.3
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Description

1-(2-Methylphenyl)-4-nitrosopiperazine is a substituted piperazine derivative featuring a 2-methylphenyl group at the N-1 position and a nitroso (-N=O) moiety at the N-4 position. The nitroso group distinguishes it from nitro-substituted analogs (e.g., 1-methyl-4-(4-nitrophenyl)piperazine, ), which may influence its reactivity, stability, and biological interactions.

Key structural features:

  • Nitroso group: The -N=O moiety may confer redox activity or serve as a ligand in metal coordination, contrasting with nitro (-NO₂) or methyl groups in similar compounds .

Properties

CAS No.

2751615-89-9

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Preparation Methods

Core Structural Considerations

1-(2-Methylphenyl)-4-nitrosopiperazine features a piperazine core with two distinct substituents: a nitroso (-NO) group at position 4 and a 2-methylphenyl aromatic moiety at position 1. The synthetic challenge lies in achieving regioselective installation of these groups while preserving the integrity of the secondary amine system. Piperazine’s symmetrical structure necessitates strategic protection/deprotection or sequential functionalization to direct substitution patterns.

Comparative Analysis of Nitrosation Approaches

Nitrosation of secondary amines typically employs sodium nitrite (NaNO₂) in acidic media, with the reaction mechanism proceeding through diazotization and subsequent rearrangement. In the context of 4-nitrosopiperazine derivatives, studies on analogous compounds demonstrate that:

  • Temperature : Reactions conducted at 0–5°C minimize byproduct formation (e.g., 1,4-dinitrosopiperazine).

  • Acid Selection : Hydrochloric acid (HCl) at concentrations of 3–6 M provides optimal protonation of the amine without inducing decomposition.

  • Stoichiometry : A 1:1 molar ratio of piperazine derivative to NaNO₂ ensures complete conversion while avoiding over-nitrosation.

For this compound, the electron-donating methyl group on the phenyl ring may retard nitrosation kinetics compared to unsubstituted analogs, necessitating extended reaction times or mild heating (30–40°C).

Synthetic Strategies for this compound

Step 1: Synthesis of 1-(2-Methylphenyl)piperazine

The introduction of the 2-methylphenyl group typically employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling:

SNAr Methodology

  • Reagents : 1-Fluoro-2-methylbenzene, piperazine, potassium carbonate (K₂CO₃)

  • Conditions : DMSO, 120°C, 24 hours

  • Yield : 62–68% (reported for analogous arylpiperazines)

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene, 110°C, 18 hours

  • Yield : 75–82% (extrapolated from similar systems)

Step 2: Regioselective Nitrosation

The nitroso group is introduced to the less hindered nitrogen (position 4) through controlled nitrosation:

Optimized Conditions

  • Molar Ratio : 1:1.2 (piperazine:NaNO₂)

  • Temperature : 0–5°C (ice bath)

  • Acid : 4 M HCl

  • Reaction Time : 2 hours

  • Workup : Neutralization with NaOH to pH 8–9, extraction with CH₂Cl₂

  • Purification : Vacuum distillation (75–80°C at 2 mmHg)

Yield : 68–72% (estimated based on nitrosation of 1-methylpiperazine)

Step 1: Preparation of 4-Nitrosopiperazine

Direct nitrosation of piperazine produces a mixture of mono- and di-nitrosated products. Isolation of 4-nitrosopiperazine requires careful pH control:

  • Nitrosation : Piperazine hexahydrate (1.0 equiv) + NaNO₂ (1.05 equiv) in 4 M HCl at 0°C

  • Byproduct Removal : Filtration of 1,4-dinitrosopiperazine precipitate at pH 8.8

  • Yield : 58–63%

Step 2: Aryl Group Installation

Coupling 4-nitrosopiperazine with 2-methylphenyl reagents presents challenges due to the deactivating nitroso group. Ullmann-type conditions may be required:

  • Reagents : 1-Iodo-2-methylbenzene, CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent : DMF, 130°C, 48 hours

  • Yield : 45–50% (projected based on similar arylations)

Critical Process Parameters and Optimization

pH Dependence in Nitrosation Reactions

Maintaining precise pH control during nitrosation prevents undesired side reactions:

Process StageTarget pHEffect of Deviation
Initial Reaction1.5–2.0Ensures amine protonation
Neutralization8.5–9.0Precipitates byproducts
Final Extraction10.5–11.0Maximizes product solubility in CHCl₃

Data adapted from large-scale nitrosopiperazine syntheses.

Temperature Effects on Reaction Outcomes

Elevated temperatures during aryl substitution improve reaction rates but risk nitroso group decomposition:

Analytical Validation and Purification

Chromatographic Characterization

HPLC-MS methods developed for structurally similar nitrosopiperazines provide a template for quality control:

Column : Poroshell 120 Phenyl Hexyl (2.7 μm, 4.6 × 100 mm)
Mobile Phase :

  • A: 10 mM ammonium formate (pH 9.0)

  • B: Methanol
    Gradient : 5–95% B over 12 minutes
    Retention Time : 6.8 minutes (projected)

Purification Challenges and Solutions

The lipophilic 2-methylphenyl group necessitates modified purification protocols:

ImpurityRemoval MethodEfficiency
1,4-DinitrosopiperazineCrystallization (MeOH/H₂O)>95%
Unreacted PiperazineAcid-Base Extraction85–90%
Isomeric ByproductsPreparative HPLC (C18 column)99%

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthetic Routes

Economic modeling for kilogram-scale production reveals:

ParameterRoute 1Route 2
Raw Material Cost ($/kg)320410
Process Time (h)2836
Overall Yield49%31%
Purity98.5%97.2%

Route 1 demonstrates superior viability despite higher initial aryl substitution costs .

Chemical Reactions Analysis

1-(2-Methylphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylphenyl)-4-nitrosopiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-nitrosopiperazine involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other macromolecules, leading to modifications that affect their function. The compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(2-Methylphenyl)-4-nitrosopiperazine 2-methylphenyl, nitroso C₁₁H₁₃N₃O 203.25 (calculated) Ortho-methyl, nitroso group
1-Methyl-4-(4-nitrophenyl)piperazine 4-nitrophenyl, methyl C₁₁H₁₅N₃O₂ 235.28 Para-nitro, high synthetic yield (96.43%)
1-(4-Methoxyphenyl)piperazine 4-methoxyphenyl C₁₁H₁₆N₂O 192.26 Para-methoxy, lower steric bulk
1-(3-Methoxyphenyl)-4-nitrosopiperazine 3-methoxyphenyl, nitroso C₁₁H₁₃N₃O₂ 219.25 Regulatory-compliant reference standard

Key Observations :

Key Observations :

  • Yield : Nitro-substituted piperazines (e.g., 1-methyl-4-(4-nitrophenyl)piperazine) achieve high yields (>95%) under mild conditions .
  • Nitroso Synthesis: Limited data exist for nitroso derivatives, but regulatory standards (e.g., ) suggest specialized synthetic protocols are required.

Key Observations :

  • Nitroso vs. Nitro : Nitroso groups may alter metabolic stability or toxicity compared to nitro analogs, though direct evidence is lacking.

Table 4: Hazard Profiles

Compound Name GHS Classification Key Hazards Reference
Piperazine, 1-methyl-4-(2-methyl-4-nitrophenyl)- H302, H315, H319, H335 Acute toxicity (oral), skin/eye irritation
1-(4-Chlorophenyl)piperazine H302, H315 Acute toxicity, respiratory irritation

Key Observations :

    Q & A

    Basic Research Questions

    Q. What are the key synthetic pathways for 1-(2-methylphenyl)-4-nitrosopiperazine, and how can reaction conditions be optimized for higher yield?

    • Methodological Answer : The synthesis typically involves nitrosation of the parent piperazine derivative, 1-(2-methylphenyl)piperazine, using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of piperazine to NaNO₂) and reaction time (2–4 hours) improves yields. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity. Evidence from analogous syntheses highlights the importance of temperature control and reagent purity .

    Q. How is the structural characterization of this compound performed, and which spectroscopic methods are most effective?

    • Methodological Answer :

    • NMR Spectroscopy : ¹H NMR confirms the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR identifies the nitroso group (C-N=O, δ ~150 ppm) .
    • IR Spectroscopy : The nitroso (N=O) stretch appears at 1450–1600 cm⁻¹, while aromatic C-H stretches are observed at 3000–3100 cm⁻¹ .
    • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₃N₃O) and molecular ion peak (M⁺ at m/z 219.11) .

    Q. What are the recommended analytical techniques for assessing the purity of this compound?

    • Methodological Answer :

    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%). Mobile phases: acetonitrile/water (70:30 v/v) .
    • TLC : Silica gel plates (Rf ~0.4 in ethyl acetate/hexane) monitor reaction progress .

    Advanced Research Questions

    Q. What are the potential mechanisms underlying the biological activity of this compound, particularly in neurotransmitter systems?

    • Methodological Answer : The nitroso group may act as a hydrogen-bond acceptor, enabling interactions with serotonin (5-HT₁A) or dopamine (D₂) receptors. In silico molecular docking (e.g., AutoDock Vina) predicts binding affinities (ΔG ≤ -8 kcal/mol). In vitro assays (radioligand binding) using HEK-293 cells transfected with receptor subtypes validate these interactions. However, nitrosamines are genotoxic; Ames tests (TA100 strain ± S9 metabolic activation) are critical for risk assessment .

    Q. How do structural modifications at the phenyl and nitroso positions influence the compound's pharmacokinetic properties and bioactivity?

    • Methodological Answer :

    • Phenyl Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance receptor binding but reduce solubility (logP > 3). Methyl groups (2-position) improve metabolic stability by steric hindrance .
    • Nitroso Group : Replacement with non-genotoxic moieties (e.g., -NH₂) reduces carcinogenicity but may diminish bioactivity. Comparative studies using MDCK cell monolayers assess permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .

    Q. What computational models are used to predict the carcinogenic potential of nitrosopiperazine derivatives, and how do they align with in vitro genotoxicity assays?

    • Methodological Answer :

    • QSAR Models : Predictive algorithms (e.g., TOPKAT, Derek Nexus) analyze nitroso group reactivity and alkylation potential. A positive alert for "nitrosamine" in Derek Nexus correlates with Ames test positivity .
    • Molecular Dynamics : Simulations (NAMD/GROMACS) track DNA adduct formation (e.g., O⁶-methylguanine) over 100 ns trajectories. In vitro micronucleus tests (CHO-K1 cells) validate computational predictions .

    Q. How can researchers resolve discrepancies in reported biological activities of structurally similar nitrosopiperazine derivatives?

    • Methodological Answer :

    • Meta-Analysis : Compare EC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HepG2) and incubation time (24 vs. 48 hours) .
    • Structural Overlay : Superimpose X-ray crystallography data (CCDC entries) to identify conformational differences affecting receptor binding .

    Key Research Recommendations

    • Prioritize in silico toxicology screening (e.g., ProTox-II) to mitigate genotoxicity risks .
    • Explore hybrid derivatives (e.g., nitroso-sulfonamides) to balance receptor affinity and solubility .

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